

4-Amino-1,8-naphthalic anhydride molecular weight and formula

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Compound of Interest

Compound Name: 4-Amino-1,8-naphthalic anhydride

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Technical Guide: 4-Amino-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **4-Amino-1,8-naphthalic anhydride**, a key intermediate in the synthesis of naphthalimide-based fluorescent dyes and materials. Its unique photophysical properties make it a valuable building block in the development of sensors, imaging agents, and other advanced materials.

Core Compound Data

The fundamental quantitative data for **4-Amino-1,8-naphthalic anhydride** is summarized below.

Property	Value	Citations
Molecular Formula	C ₁₂ H ₇ NO ₃	[1] [2]
Molecular Weight	213.19 g/mol	[1] [2]
CAS Number	6492-86-0	[1] [2]
Appearance	Yellow Solid/Powder	[3] [4]
EC Number	229-372-4	[2]

Synthesis and Experimental Protocols

The synthesis of **4-Amino-1,8-naphthalic anhydride** can be achieved through various routes. Below are detailed protocols for common laboratory-scale preparations.

Protocol 1: Three-Step Synthesis from Acenaphthene

A common and cost-effective method involves a three-step process starting from acenaphthene: nitration, followed by oxidation, and finally reduction.^[5] This synthetic pathway is outlined in the workflow diagram below.

Step 1: Nitration of Acenaphthene

- Add 40 mL of glacial acetic acid and 3.00 g (19.48 mmol) of acenaphthene to a 250 mL three-necked flask equipped with a stirrer.
- Stir the mixture at a low temperature for 1 hour to dissolve the solid.
- Slowly add 14 mL of a nitric acid and glacial acetic acid mixture (1:1 v/v) dropwise over 30 minutes.
- Maintain the reaction at the set temperature for 1 hour.
- Filter the resulting precipitate and wash it with water until neutral to yield the nitrated intermediate.^[5]

Step 2: Oxidation to 4-Nitro-1,8-naphthalic anhydride

- Note: The specific reagents and conditions for this oxidation step can vary, but typically involve strong oxidizing agents like potassium dichromate. A general procedure involves oxidizing the nitro-acenaphthene intermediate to yield 4-nitro-1,8-naphthalic acid anhydride.^[6]

Step 3: Reduction to **4-Amino-1,8-naphthalic anhydride**

- To a 50 mL three-necked flask, add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of the 4-nitro-1,8-naphthalic anhydride intermediate.

- In a separate beaker, dissolve 3.10 g (13.74 mmol) of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in 2 mL of concentrated HCl with stirring.
- Add the SnCl_2 solution to the flask containing the nitro-compound.
- After the reaction, the precipitate is collected and washed sequentially with water, alcohol, and acetone to yield the final product, **4-amino-1,8-naphthalic anhydride**.^[5] The product can be further purified by column chromatography.^[5]

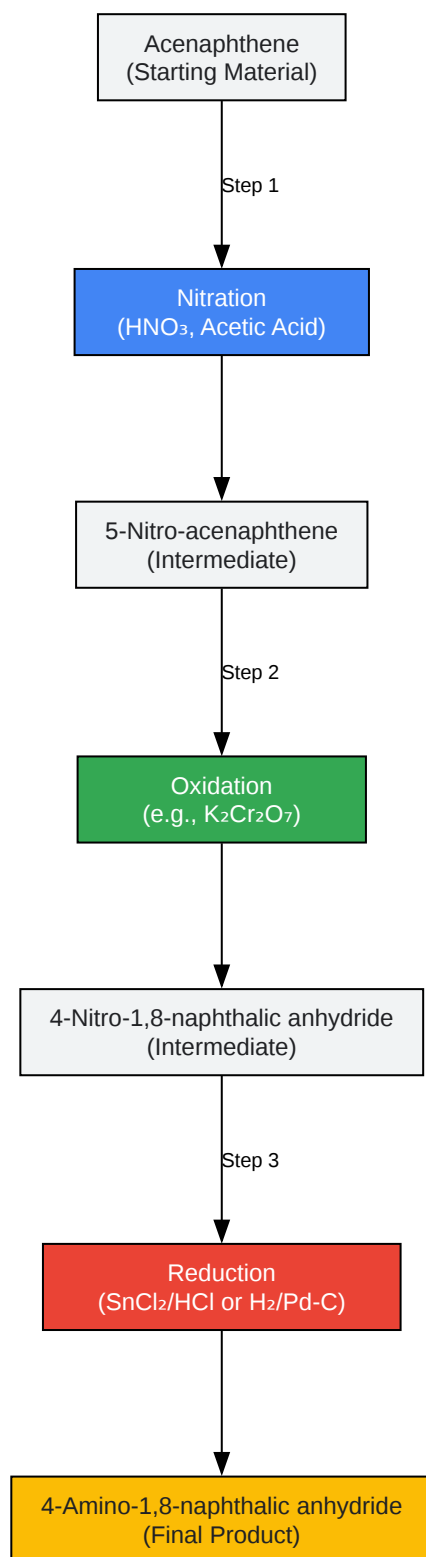
Protocol 2: Reduction of 4-Nitro-1,8-naphthalic Anhydride via Catalytic Hydrogenation

This protocol provides a direct reduction of the nitro-intermediate to the desired amino product.

- Transfer 1.26 g (5.20 mmol) of 4-nitro-1,8-naphthalic anhydride to a three-necked round bottom flask.
- Dissolve the solid completely in 165 mL of acetonitrile, resulting in a brown-red solution.
- Add 0.18 g of palladium on activated carbon (Pd/C) catalyst to the flask.
- Seal the flask, evacuate the air, and introduce hydrogen gas (H_2).
- Stir the solution under an H_2 atmosphere at room temperature and atmospheric pressure for 72 hours.^[3]
- Upon completion, remove the catalyst by filtering the hot solution through Celite. The crude product is first dissolved in refluxing acetone to separate it from the palladium catalyst.
- Remove the acetone via rotary evaporation to yield the purified **4-amino-1,8-naphthalic anhydride** as a yellow solid (Yield: 98%).^[3]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the three-step synthesis of **4-Amino-1,8-naphthalic anhydride** starting from acenaphthene.



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Caption: Synthetic pathway for **4-Amino-1,8-naphthalic anhydride**.

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